![molecular formula C9H21N5 B12905382 Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- CAS No. 68310-68-9](/img/structure/B12905382.png)
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is an organic compound with the molecular formula C9H21N5. It is a colorless liquid with a slightly pungent odor and is soluble in water, methanol, and ethanol. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is typically synthesized through a series of chemical reactions. One common method involves the reaction of 2-[(2-aminoethyl)amino]ethylamine with acrylonitrile, followed by continuous ethylation reactions to obtain the target compound . The reaction conditions usually involve moderate temperatures and the use of solvents like water or methanol.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves large-scale chemical reactors and controlled environments to ensure high yield and purity. The process may include steps like distillation and purification to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include primary amines, nitrile oxides, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves its ability to form stable complexes with metal ions. The compound’s multiple amine groups allow it to act as a chelating agent, binding to metal ions and forming stable structures. This property is utilized in various applications, including catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Another compound with multiple amine groups, used as a chelating agent and in the production of resins.
Triethylenetetramine: Similar in structure, used in similar applications as a chelating agent and in polymer chemistry.
Uniqueness
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelation properties .
Propiedades
Número CAS |
68310-68-9 |
|---|---|
Fórmula molecular |
C9H21N5 |
Peso molecular |
199.30 g/mol |
Nombre IUPAC |
3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C9H21N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1,3-9,11H2 |
Clave InChI |
IHUXKNVDSOLKCH-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


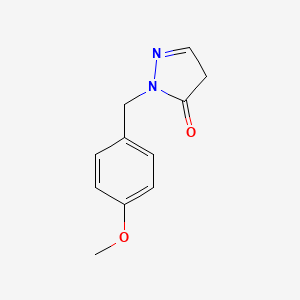

![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
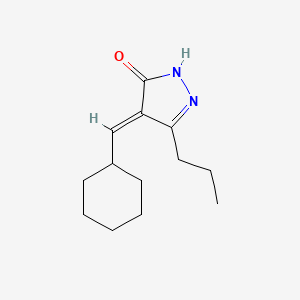
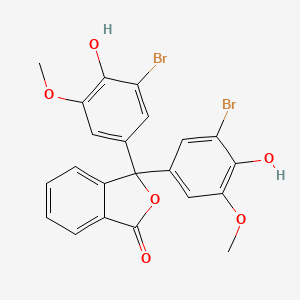
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
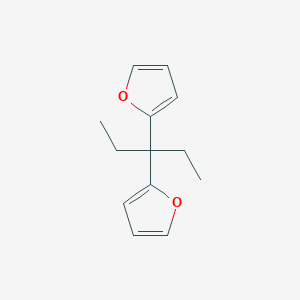
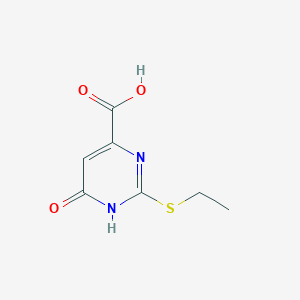
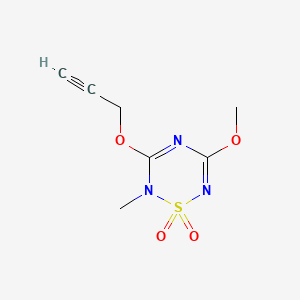

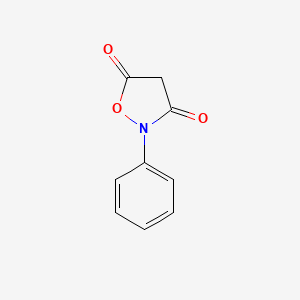
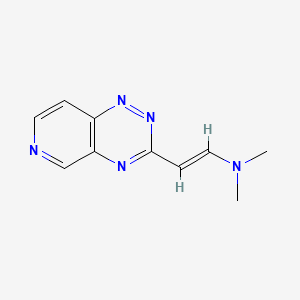
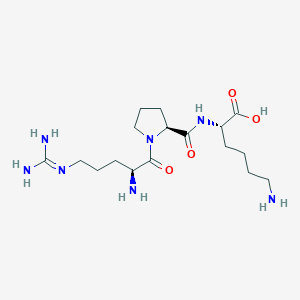
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
